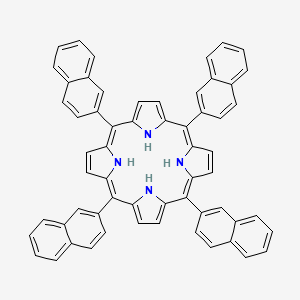
meso-Tetra(2-naphthyl) porphine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
meso-Tetra(2-naphthyl) porphine: is a synthetic porphyrin compound characterized by its distinctive macrocyclic structure featuring four pyrrole-type rings linked by methine bridges. This compound is known for its unique photophysical properties and is widely used in various scientific research fields, including chemistry, biology, and medicine .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of meso-Tetra(2-naphthyl) porphine typically involves the condensation of pyrrole with aldehydes under acidic conditions. One common method is the Adler-Longo synthesis, which involves the reaction of pyrrole with 2-naphthaldehyde in the presence of an acid catalyst such as trifluoroacetic acid. The reaction is carried out under reflux conditions, and the product is purified through column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems enhances the efficiency and yield of the production process. The compound is typically stored at room temperature and protected from light to maintain its stability .
Analyse Chemischer Reaktionen
Types of Reactions: meso-Tetra(2-naphthyl) porphine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of the naphthyl groups, which can participate in π-π interactions and affect the reactivity of the porphyrin core .
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using reagents such as hydrogen peroxide or potassium permanganate under mild conditions.
Reduction: Reduction reactions often involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions can be performed using electrophilic reagents such as bromine or iodine in the presence of a suitable catalyst.
Major Products: The major products formed from these reactions include various substituted porphyrins and metalloporphyrins, which have enhanced photophysical and catalytic properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, meso-Tetra(2-naphthyl) porphine is used as a catalyst in various organic reactions, including oxidation and reduction processes. Its unique structure allows for efficient electron transfer and stabilization of reaction intermediates .
Biology: In biological research, this compound is used as a photosensitizer in photodynamic therapy for cancer treatment. It selectively accumulates in tumor cells and, upon irradiation with light, generates singlet oxygen, which induces cell death .
Medicine: In medicine, this compound is explored for its potential in diagnostic imaging and as a therapeutic agent in photodynamic therapy. Its ability to generate reactive oxygen species upon light activation makes it a promising candidate for targeted cancer treatment .
Industry: In the industrial sector, this compound is used in the development of advanced materials, including sensors and optoelectronic devices. Its photophysical properties make it suitable for applications in light-harvesting and energy conversion systems .
Wirkmechanismus
The mechanism of action of meso-Tetra(2-naphthyl) porphine involves its interaction with biological membranes and cellular components. Upon light activation, the compound generates singlet oxygen, a highly reactive species that induces oxidative damage to cellular structures, leading to cell death. This mechanism is particularly effective in photodynamic therapy for cancer treatment, where the compound selectively accumulates in tumor cells and exerts its cytotoxic effects upon irradiation .
Vergleich Mit ähnlichen Verbindungen
- meso-Tetra(4-carboxyphenyl) porphine
- meso-Tetra(4-sulfonatophenyl) porphine
- meso-Tetra(4-methoxyphenyl) porphine
Comparison: meso-Tetra(2-naphthyl) porphine is unique due to the presence of naphthyl groups, which enhance its photophysical properties and reactivity compared to other meso-substituted porphyrins. The naphthyl groups provide additional π-π interactions, leading to improved stability and electron transfer capabilities. This makes this compound particularly suitable for applications in photodynamic therapy and advanced material development .
Eigenschaften
IUPAC Name |
(5Z,9Z,15Z,19Z)-5,10,15,20-tetranaphthalen-2-yl-21,22,23,24-tetrahydroporphyrin |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H40N4/c1-5-13-41-33-45(21-17-37(41)9-1)57-49-25-27-51(61-49)58(46-22-18-38-10-2-6-14-42(38)34-46)53-29-31-55(63-53)60(48-24-20-40-12-4-8-16-44(40)36-48)56-32-30-54(64-56)59(52-28-26-50(57)62-52)47-23-19-39-11-3-7-15-43(39)35-47/h1-36,61-64H/b57-49-,57-50?,58-51-,58-53?,59-52?,59-54-,60-55?,60-56- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKSTRJFXIZHQT-UYOYOLLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C3=C4C=CC(=C(C5=CC=C(N5)C(=C6C=CC(=C(C7=CC=C3N7)C8=CC9=CC=CC=C9C=C8)N6)C1=CC2=CC=CC=C2C=C1)C1=CC2=CC=CC=C2C=C1)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2)/C/3=C\4/N/C(=C(\C5=CC=C(N5)/C(=C/6\N/C(=C(\C7=CC=C3N7)/C8=CC9=CC=CC=C9C=C8)/C=C6)/C1=CC2=CC=CC=C2C=C1)/C1=CC2=CC=CC=C2C=C1)/C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H40N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
817.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)
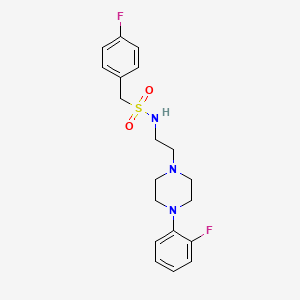
![N~6~-[2-(dimethylamino)ethyl]-N~4~-(2-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2909327.png)
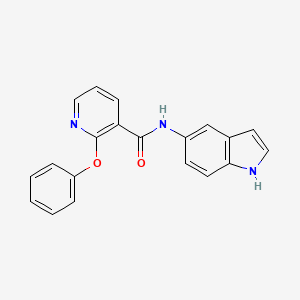
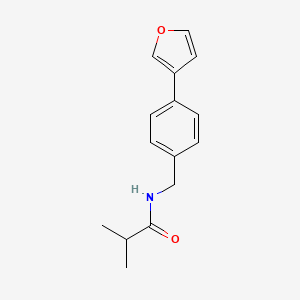
![N-[2-(2,6-Dimethylpiperidin-1-YL)ethyl]-2-(pyridin-3-YL)-[1,2,4]triazolo[1,5-C]quinazolin-5-amine](/img/structure/B2909330.png)
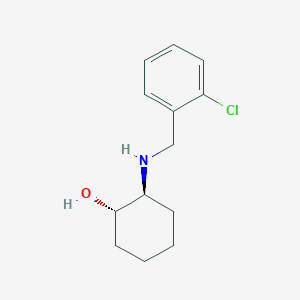
![2-[4-(2H-1,3-benzodioxole-5-carbonyl)piperazin-1-yl]-1-(thiophen-2-yl)ethan-1-ol hydrochloride](/img/structure/B2909333.png)
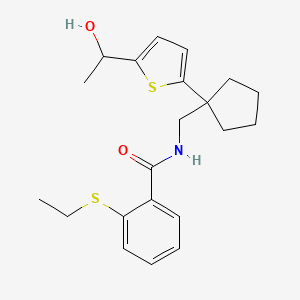
![{4-[(5-Bromo-2-chloropyridin-3-yl)sulfonyl]thiomorpholin-3-yl}methanol](/img/structure/B2909336.png)
![4-(3-methylphenyl)-6-[(oxolan-2-yl)methyl]-1H,2H,3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2909338.png)
![2-(4-CHLOROPHENYL)-N-(4-ETHOXYPHENYL)-3-(PROPYLSULFANYL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXAMIDE](/img/structure/B2909340.png)
